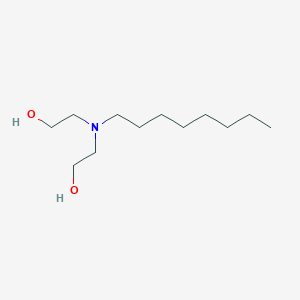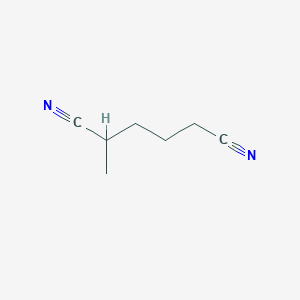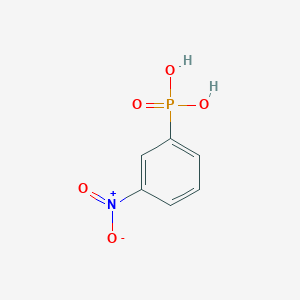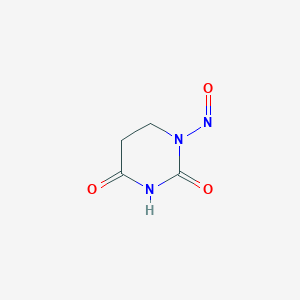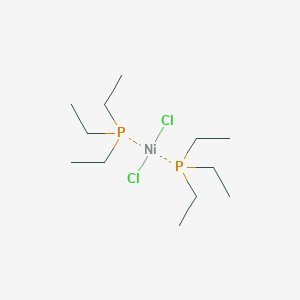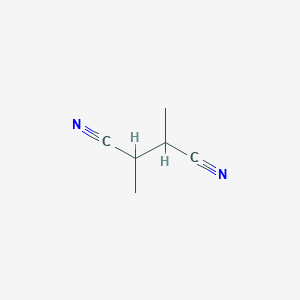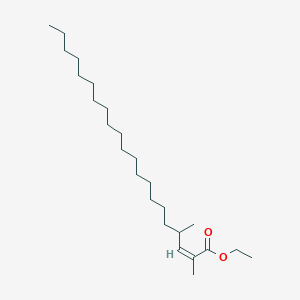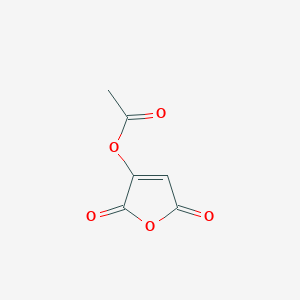
2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
描述
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is a chemical compound with the molecular formula C28H20N4S2 and a molecular weight of 476.62 g/mol . It is known for its unique structure, which includes two benzothiazole rings connected by an azodi-p-phenylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with an appropriate diazotizing agent . The reaction conditions often include:
Temperature: The reaction is usually carried out at low temperatures to ensure the stability of the diazonium intermediate.
Solvent: Common solvents used include water or alcohols.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-(4-aminophenyl)-6-methylbenzothiazole and diazotizing agents.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole rings.
Reduction: Reduced forms of the azodi-p-phenylene bridge.
Substitution: Nitrated or halogenated benzothiazole derivatives.
科学研究应用
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to DNA: Intercalate between DNA bases, affecting DNA replication and transcription.
Inhibit Enzymes: Inhibit the activity of certain enzymes involved in cellular processes.
Generate Reactive Oxygen Species (ROS): Induce oxidative stress by generating ROS, leading to cell damage and apoptosis.
相似化合物的比较
Similar Compounds
- 2,2’-(Azodi-p-phenylene)bis(benzothiazole)
- 2,2’-(Azodi-p-phenylene)bis(4-methylbenzothiazole)
- 2,2’-(Azodi-p-phenylene)bis(5-methylbenzothiazole)
Uniqueness
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is unique due to its specific substitution pattern on the benzothiazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
属性
IUPAC Name |
bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4S2/c1-17-3-13-23-25(15-17)33-27(29-23)19-5-9-21(10-6-19)31-32-22-11-7-20(8-12-22)28-30-24-14-4-18(2)16-26(24)34-28/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWUWXCWLGMXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066176 | |
| Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17205-68-4 | |
| Record name | 2,2′-(1,2-Diazenediyldi-4,1-phenylene)bis[6-methylbenzothiazole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17205-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017205684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




